molecular formula C16H24N2 B14691341 1,1'-(1,3-Phenylene)dipiperidine CAS No. 27594-19-0

1,1'-(1,3-Phenylene)dipiperidine

Cat. No.: B14691341
CAS No.: 27594-19-0
M. Wt: 244.37 g/mol
InChI Key: DKMMQGJYYBNSMT-UHFFFAOYSA-N
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Description

1,3-Dipiperidinobenzene: is an organic compound characterized by a benzene ring substituted with two piperidine groups at the 1 and 3 positions Piperidine is a six-membered heterocyclic amine, and its incorporation into the benzene ring imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipiperidinobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihalobenzene with piperidine. The reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the synthesis of 1,3-dipiperidinobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipiperidinobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the piperidine groups direct incoming electrophiles to the ortho and para positions relative to the piperidine substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxides of 1,3-dipiperidinobenzene.

    Reduction: Reduced derivatives with hydrogenated piperidine rings.

    Substitution: Halogenated or nitrated derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dipiperidinobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dipiperidinobenzene involves its interaction with molecular targets through its piperidine groups. These groups can form hydrogen bonds and engage in π-π interactions with aromatic systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites and altering the conformation of target proteins.

Comparison with Similar Compounds

    1,4-Dipiperidinobenzene: Similar structure but with piperidine groups at the 1 and 4 positions.

    1,3-Dipyrrolidinobenzene: Contains pyrrolidine groups instead of piperidine.

    1,3-Dimorpholinobenzene: Contains morpholine groups instead of piperidine.

Uniqueness: 1,3-Dipiperidinobenzene is unique due to the specific positioning of the piperidine groups, which influences its reactivity and interaction with other molecules. The presence of piperidine groups at the 1 and 3 positions allows for distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

27594-19-0

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-(3-piperidin-1-ylphenyl)piperidine

InChI

InChI=1S/C16H24N2/c1-3-10-17(11-4-1)15-8-7-9-16(14-15)18-12-5-2-6-13-18/h7-9,14H,1-6,10-13H2

InChI Key

DKMMQGJYYBNSMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)N3CCCCC3

Origin of Product

United States

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